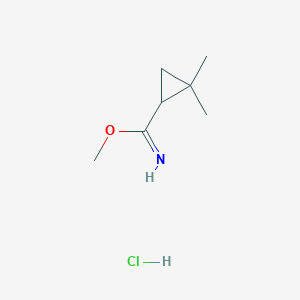
Ethyl 2-(3-methylbenzofuran-2-carboxamido)-4-phenylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that target specific functional groups and molecular frameworks. For instance, derivatives of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester have been designed and synthesized for their potential as anti-tumor agents, showcasing the synthetic routes that could be analogous for our compound of interest (Hayakawa et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds similar to ethyl 2-(3-methylbenzofuran-2-carboxamido)-4-phenylthiophene-3-carboxylate has been characterized using various spectroscopic techniques. For example, the crystal and molecular structure of a related pyrazole derivative was analyzed through single crystal X-ray diffraction studies, revealing insights into the compound's structural stability and intramolecular interactions (Achutha et al., 2017).
Chemical Reactions and Properties
The chemical reactivity and formation of complexes with metals like Cu(II), Co(II), and Ni(II) of similar compounds provide insights into the possible chemical behaviors of ethyl 2-(3-methylbenzofuran-2-carboxamido)-4-phenylthiophene-3-carboxylate. These interactions were studied through the preparation and isolation of complexes, which further our understanding of its potential chemical reactivity (Chekanova et al., 2014).
Physical Properties Analysis
The physical properties, including solubility and chemical stability, of related compounds have been thoroughly investigated. For instance, the physicochemical properties of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates were studied, offering a comparison point for our compound's expected physical characteristics (Chekanova et al., 2014).
Chemical Properties Analysis
Exploring the chemical properties, including reactivity and stability, is crucial. The synthesis and characterization of similar compounds reveal the chemical versatility and potential applications of ethyl 2-(3-methylbenzofuran-2-carboxamido)-4-phenylthiophene-3-carboxylate. For instance, studies on ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes highlight the anti-rheumatic potential, indicating the broad scope of chemical properties and applications of such molecules (Sherif & Hosny, 2014).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
A study by Altundas et al. (2010) discussed the synthesis of novel compounds related to Ethyl 2-(3-methylbenzofuran-2-carboxamido)-4-phenylthiophene-3-carboxylate and their antibacterial and antifungal activities. The synthesized compounds demonstrated effectiveness against a range of pathogenic strains, showing potential for development into antimicrobial agents (Altundas, Sarı, Çolak, & Öğütcü, 2010).
Anti-Tumor Agents
Hayakawa et al. (2004) explored derivatives of a similar compound for their selective cytotoxicity against tumorigenic cell lines, indicating a pathway for the development of anticancer agents. This study underscores the compound's potential in cancer research (Hayakawa, Shioya, Agatsuma, Furukawa, Naruto, & Sugano, 2004).
Complex Formation and Physicochemical Properties
Research by Chekanova et al. (2014) on ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates, which shares a structural resemblance, focused on their acid-base properties, solubility, and chemical stability. This study also examined their complex formation with various metal ions, contributing to the understanding of their physicochemical characteristics (Chekanova, Manylova, Pavlov, El’chishcheva, & Kandakova, 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-[(3-methyl-1-benzofuran-2-carbonyl)amino]-4-phenylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4S/c1-3-27-23(26)19-17(15-9-5-4-6-10-15)13-29-22(19)24-21(25)20-14(2)16-11-7-8-12-18(16)28-20/h4-13H,3H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIYXBYCAFWTRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=C(C4=CC=CC=C4O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-methylbenzofuran-2-carboxamido)-4-phenylthiophene-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-((5-((4-methyl-3-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2494275.png)
![N,N-dimethyl-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-sulfonamide](/img/structure/B2494277.png)

![N-cyclopentyl-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2494280.png)

![N-[4-[2-(benzenesulfonyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2494284.png)


![N-cyclohexyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2494287.png)

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2494289.png)
![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2494291.png)
![1-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2494294.png)
